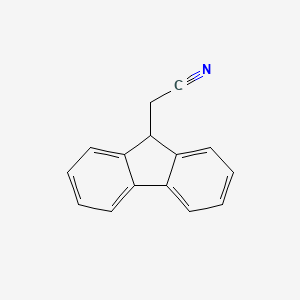
2-(9H-fluoren-9-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-yl)acetonitrile is an organic compound with the molecular formula C14H9N. It is a derivative of fluorene, characterized by the presence of an acetonitrile group at the 9th position of the fluorene ring. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-yl)acetonitrile typically involves the reaction of fluorene with acetonitrile in the presence of a strong base. One common method is the nucleophilic substitution reaction where fluorene is treated with sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3 in acidic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Various electrophiles in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: 9H-Fluorene-9-methanol.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
2-(9H-fluoren-9-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
9H-Fluoren-9-one: An oxidized derivative of fluorene, used in the production of dyes and pharmaceuticals.
9H-Fluorene-9-methanol: A reduced form of this compound, used in organic synthesis.
Uniqueness: this compound is unique due to its acetonitrile group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C15H11N |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C15H11N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 |
InChI Key |
BNAQKDJXQMYTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

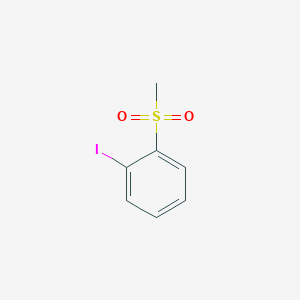
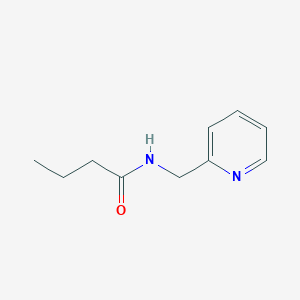
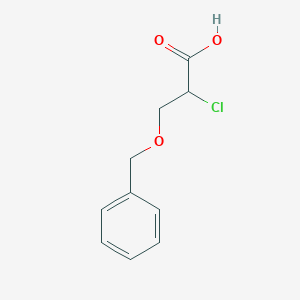
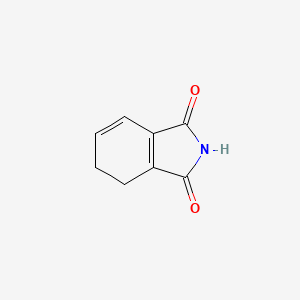
![(4-Imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8651177.png)
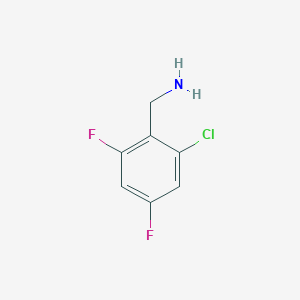
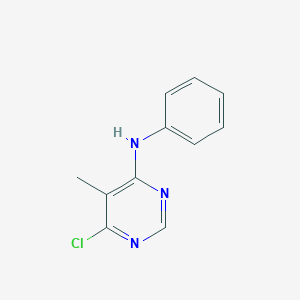
![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B8651210.png)
![N-(4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8651226.png)

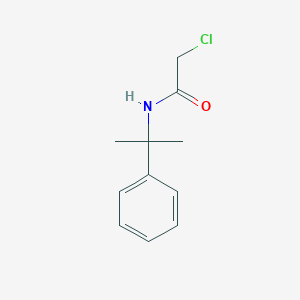
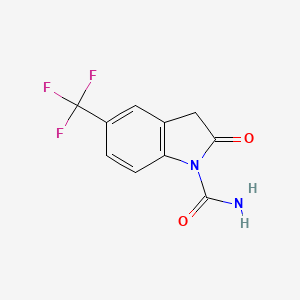
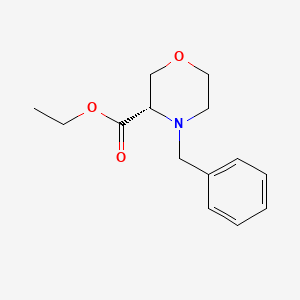
![(R)-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8651287.png)
